

# Trilaciclib cost-effectiveness analysis healthcare resource use

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## Compound Focus: Trilaciclib

CAS No.: 1374743-00-6

Cat. No.: S545864

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## Economic Evaluation of Trilaciclib

The cost-effectiveness of **trilaciclib** has been evaluated from both U.S. and Chinese payer perspectives, yielding different conclusions based on local economic conditions.

Table 1: Summary of Cost-Effectiveness Analysis Findings

Analysis Perspective	Time Horizon	Incremental Cost	Incremental QALY	ICER	vs. WTP Threshold	Conclusion
United States [1] [2]	4 cycles (12 weeks)	-\$12,626.08	0.07	Cost-saving	WTP: \$241,230/QALY	Cost-saving (90.05% probability)
China (Study A) [3]	Lifetime	CN¥22,828 (US\$3,210)	0.093	CN¥245,841 (US\$34,565)/QALY	WTP: CN¥268,074 (US\$37,691)	Cost-effective
China (Study B) [1] [2]	4 cycles (12 weeks)	Not Reported	-0.24	\$691,541.63/QALY	WTP: \$35,817.44	Not cost-effective (100% probability)

> **Note on Discrepancy:** The conflicting results for China likely stem from different analytical models. One study used a **lifetime horizon** (Markov model) which captures long-term survival and quality-of-life benefits [3], while the other used a **short-term decision tree** (12 weeks) focused only on myelosuppression events during chemotherapy, where high drug cost dominates the analysis [1] [2].

## Analytical Framework and Protocols

For researchers seeking to replicate or critique these economic evaluations, the core methodological frameworks are outlined below.

### Health Economic Modeling Protocol

The two primary modeling approaches used in the studies are detailed here.

#### Decision Tree Model (Short-Term Analysis)

- **Purpose:** To estimate costs and health outcomes associated with myelosuppression events during the chemotherapy treatment period [1] [2].
- **Structure:** The model simulates two patient pathways: receiving standard E/P/A regimen with or without **trilaciclib**.
- **Time Horizon:** Covers 4 to 6 cycles of chemotherapy (approximately 12 weeks) [1] [2].
- **Key Inputs & Outcome Measures:**
  - **Probabilities:** Incidence of severe (Grade  $\geq 3$ ) hematological adverse events (neutropenia, anemia, thrombocytopenia) and febrile neutropenia, sourced from pivotal clinical trials [1].
  - **Costs:** Includes direct medical costs for drugs, management of adverse events, prophylactic G-CSF, administration, laboratory tests, and imaging [1] [2].
  - **Outcomes:** Calculates Quality-Adjusted Life Years (QALYs), incremental cost-effectiveness ratio (ICER), and incremental net monetary benefit (INMB) [1] [2].

#### Markov Model with Partitioned Survival (Long-Term Analysis)

- **Purpose:** To simulate the lifetime disease progression, long-term survival, and associated costs and quality of life for patients with ES-SCLC [3].
- **Structure:** Comprises a short-term Markov model for the chemotherapy phase and a long-term partitioned survival model with three health states: Progression-Free Survival, Progressed Disease, and Death [3].
- **Time Horizon:** Lifetime, with costs and outcomes discounted annually as per local health economic guidelines.
- **Key Inputs:** Overall survival and progression-free survival curves from clinical trials, utilities (quality-of-life weights) for each health state, and long-term costs of care [3].

## Clinical Administration and Assessment Protocol

### Drug Administration

- **Dosing:** 240 mg/m<sup>2</sup>, administered via intravenous infusion [4].
- **Schedule:** Given within 4 hours before chemotherapy on each day chemotherapy is administered. The infusion is delivered over 30 minutes [4].
- **Reconstitution:** Must be diluted in normal saline to a concentration between 0.3 and 3 mg/mL. The use of an inline 0.2 or 0.22-micron filter is recommended [4].

### Assessment of Key Endpoints

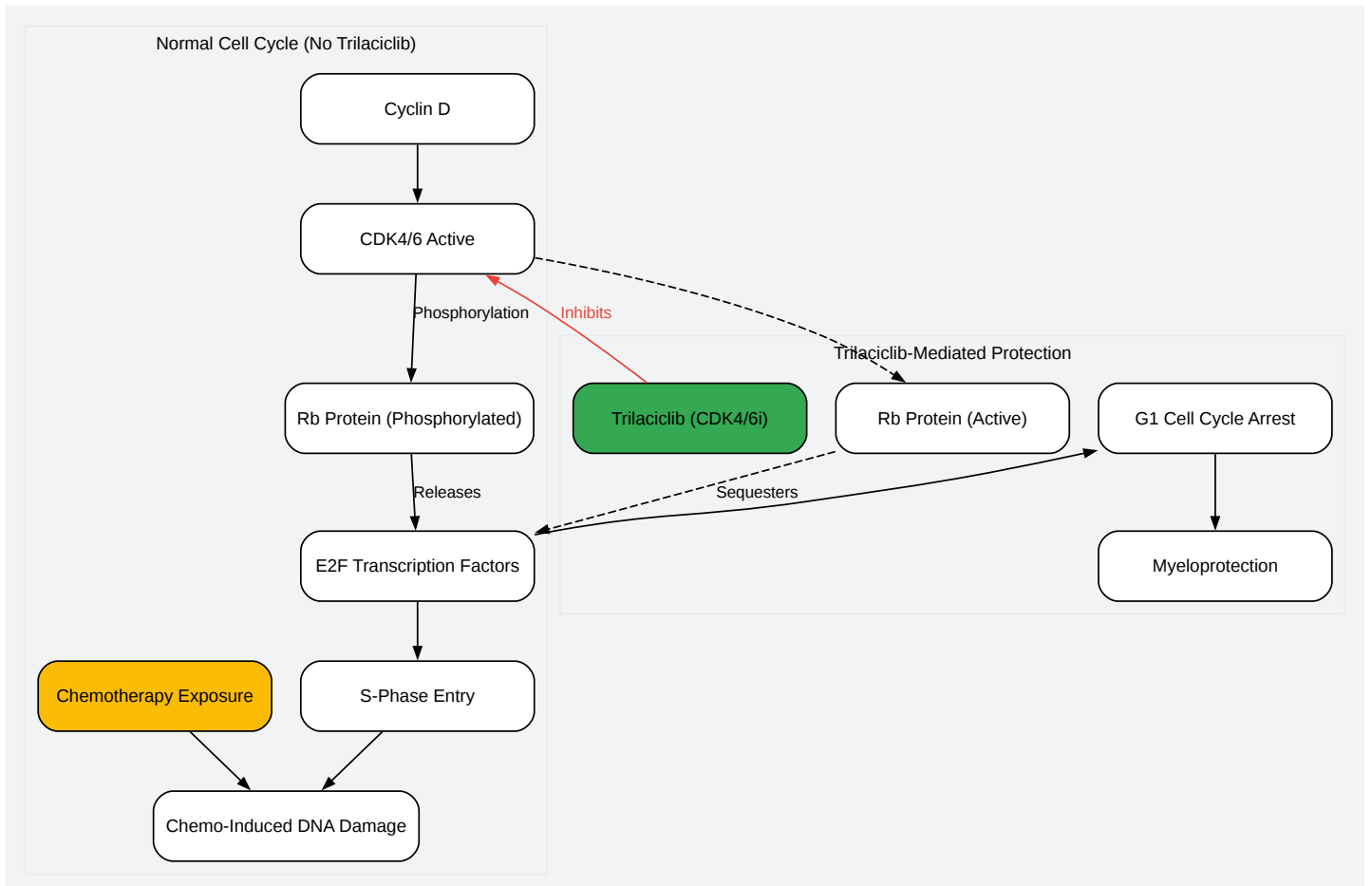
- **Myelosuppression Events:** Monitor blood counts regularly. Severe myelosuppression is defined per CTCAE Version 5.0 as Grade  $\geq 3$  (e.g., neutrophil count  $< 1.0 \times 10^9/L$ , hemoglobin  $< 80$  g/L, platelet count  $< 50 \times 10^9/L$ ) [1].
- **Health-Related Quality of Life (HRQoL):** Measured using validated instruments like the EQ-5D questionnaire. The scores are used to calculate utility values for QALY estimation [3].

## Mechanism of Action and Signaling Pathways

Understanding **trilaciclib**'s mechanism is key to appreciating its clinical and economic impact.

### Biological Mechanism

**Trilaciclib** is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hematopoietic stem and progenitor cells (HSPCs), it induces a transient, reversible G1 cell cycle arrest. By inhibiting CDK4/6, **trilaciclib** prevents the phosphorylation of the retinoblastoma (Rb) protein, which is necessary for cells to pass the G1/S checkpoint and enter the DNA synthesis phase. This temporary halt protects the rapidly dividing bone marrow cells from the cytotoxic effects of chemotherapy, which are most active during the S, G2, and M phases [4] [5].



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Diagram 1: **Trilaciclib**'s mechanism of inducing G1 arrest in hematopoietic cells to confer protection against chemotherapy.

## Conclusion and Research Implications

The body of evidence indicates that **trilaciclib** can be a cost-effective or even cost-saving intervention, particularly in healthcare systems with higher willingness-to-pay thresholds. Its economic value is driven by reducing costly myelosuppression events and enabling patients to maintain their planned chemotherapy doses.

For future research and decision-making:

- **For Health Technology Assessment (HTA) Bodies:** The choice of model (short-term vs. lifetime) profoundly impacts the cost-effectiveness outcome. A lifetime horizon that captures survival benefits may be more appropriate for a drug used in a first-line metastatic setting.
- **For Drug Developers:** The case of **trilaciclib** underscores the economic value of supportive care agents that improve tolerability and allow for sustained treatment with core anti-cancer regimens.
- **For Researchers:** Further real-world evidence studies on healthcare resource use (e.g., reductions in hospitalizations and G-CSF use) will be crucial to validate these model-based findings and inform price negotiations and reimbursement decisions globally.

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To cite this document: Smolecule. [Trilaciclib cost-effectiveness analysis healthcare resource use].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545864#trilaciclib-cost-effectiveness-analysis-healthcare-resource-use>]

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